molecular formula C22H15Cl2F3N4O4 B11510608 2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11510608
M. Wt: 527.3 g/mol
InChI Key: FUUTZBWJTAJOOY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as dichloro, trioxo, phenylethyl, and trifluoromethyl groups.

Preparation Methods

The synthesis of 2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves several steps. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the dichloro and trifluoromethyl groups. The final step involves the attachment of the benzamide moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dichloro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2,4-dichloro-N-(2-pyrimidinyl)benzamide
  • 2,4-dichloro-N-[4-(4-toluidinocarbonyl)phenyl]benzamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.

Properties

Molecular Formula

C22H15Cl2F3N4O4

Molecular Weight

527.3 g/mol

IUPAC Name

2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C22H15Cl2F3N4O4/c23-12-6-7-13(14(24)10-12)17(32)30-21(22(25,26)27)15-16(28-19(21)34)31(20(35)29-18(15)33)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,28,34)(H,30,32)(H,29,33,35)

InChI Key

FUUTZBWJTAJOOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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